2-(3-Isopropylpiperazin-1-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Isopropylpiperazin-1-YL)acetic acid is a heterocyclic compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an isopropyl group and an acetic acid moiety. It is commonly used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropylpiperazin-1-YL)acetic acid typically involves the reaction of piperazine derivatives with isopropyl halides followed by carboxylation. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-Isopropylpiperazin-1-YL)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . Reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and catalysts like Ag2CO3 (Silver carbonate) .
Major Products
The major products formed from these reactions include substituted piperazines, piperazinopyrrolidinones, and other heterocyclic compounds .
Scientific Research Applications
2-(3-Isopropylpiperazin-1-YL)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Isopropylpiperazin-1-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of various biological pathways. For example, it may inhibit the activity of phosphoinositide 3′OH kinase isoform delta (PI3Kδ), which plays a role in cell signaling and growth .
Comparison with Similar Compounds
2-(3-Isopropylpiperazin-1-YL)acetic acid can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds also contain a nitrogen heterocycle and are widely used in pharmaceuticals.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds have similar applications in medicine and industry.
The uniqueness of this compound lies in its specific substitution pattern and its versatility as a building block in organic synthesis.
Properties
CAS No. |
1060813-52-6 |
---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-(3-propan-2-ylpiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C9H18N2O2/c1-7(2)8-5-11(4-3-10-8)6-9(12)13/h7-8,10H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
DQLRUFFZUGGVFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CN(CCN1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.